Trimethyl(4-phenylbutyl)silane

Thermal processing Distillation High-temperature reactions

Trimethyl(4-phenylbutyl)silane (CAS 777-82-2) is a monofunctional organosilane with the molecular formula C₁₃H₂₂Si and a molecular weight of 206.4 g·mol⁻¹. The compound features a silicon center bonded to three methyl groups and a 4-phenylbutyl chain (C₆H₅–(CH₂)₄–) that confers a combination of aromatic π-character and aliphatic spacer length.

Molecular Formula C13H22Si
Molecular Weight 206.4 g/mol
CAS No. 777-82-2
Cat. No. B1606278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(4-phenylbutyl)silane
CAS777-82-2
Molecular FormulaC13H22Si
Molecular Weight206.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCCCC1=CC=CC=C1
InChIInChI=1S/C13H22Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3
InChIKeyZJEHAURGGCWYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(4-phenylbutyl)silane (CAS 777-82-2): Organosilane Product Profile for Research and Industrial Procurement


Trimethyl(4-phenylbutyl)silane (CAS 777-82-2) is a monofunctional organosilane with the molecular formula C₁₃H₂₂Si and a molecular weight of 206.4 g·mol⁻¹ [1]. The compound features a silicon center bonded to three methyl groups and a 4-phenylbutyl chain (C₆H₅–(CH₂)₄–) that confers a combination of aromatic π-character and aliphatic spacer length . This structural arrangement places it at the intersection of the phenylalkylsilane family, offering a distinct hydrophobicity–volatility profile relative to shorter-chain aryltrimethylsilanes and a fundamentally different stability–reactivity balance compared to alkoxy- or chloro-functionalized 4‑phenylbutylsilane analogs .

Why Generic Substitution Is Inadequate for Trimethyl(4-phenylbutyl)silane in Research and Industrial Workflows


In-class phenylalkylsilanes differ substantially in the silicon-headgroup architecture (trimethylsilyl vs. triethoxy vs. chlorodimethyl), the alkyl-spacer length (C₁ through C₄), and the connectivity of the phenyl ring (terminal vs. ring-substituted), each of which introduces quantifiable differences in hydrophobicity, volatility, and hydrolytic stability [1]. Selecting a superficially similar compound—such as the shorter-chain trimethyl(phenyl)silane (C₉H₁₄Si) or the constitutionally isomeric (4-butylphenyl)trimethylsilane—without accounting for these parameters can compromise reaction selectivity, alter chromatographic retention, or introduce moisture sensitivity that is absent in the trimethylsilyl-capped target compound [2]. The evidence items below (Section 3) provide the quantitative basis for discriminating among these candidates.

Quantitative Differentiation Evidence for Trimethyl(4-phenylbutyl)silane vs. Closest Analogs


Approximately 100 °C Higher Atmospheric-Pressure Boiling Point vs. Trimethyl(phenyl)silane for Elevated-Temperature Processing

Trimethyl(4-phenylbutyl)silane exhibits an atmospheric-pressure boiling point of 269.9 ± 19.0 °C (ChemSpider/ACD-Labs predicted), approximately 100 °C higher than that of its closest commercially significant aryltrimethylsilane comparator, trimethyl(phenyl)silane (boiling point 168–170 °C, measured) . This difference arises directly from the four-carbon butyl spacer, which increases molecular weight to 206.4 Da vs. 150.3 Da for trimethyl(phenyl)silane. The constitutional isomer (4-butylphenyl)trimethylsilane is reported to boil approximately 20 °C lower, at ca. 250 °C, due to the more compact aryl-attached butyl group, further confirming that the terminal-phenyl architecture with a flexible tetramethylene spacer confers a distinct thermal envelope .

Thermal processing Distillation High-temperature reactions

Approximately 2.2 Log Units Greater Hydrophobicity (ACD/LogP) Than Trimethyl(phenyl)silane for Non-Polar Phase Partitioning

The ACD/Labs-predicted LogP for trimethyl(4-phenylbutyl)silane is 5.82, while trimethyl(phenyl)silane (the C₁-spacer trimethylsilyl analog) exhibits an ACD/LogP of approximately 3.63 [1]. The butyl spacer contributes an increment of roughly 2.2 LogP units, translating to a predicted ~160‑fold greater partitioning into octanol vs. water. Even the (4‑phenylbutyl)dimethylchlorosilane comparator, which shares the same phenylbutyl framework, shows a lower calculated LogP of 4.84–4.45 (Springer/chem960), indicating that substituting the Si–Cl dipole with an additional methyl group further enhances the hydrophobic character [2].

Hydrophobicity LogP Phase partitioning Extraction

Hydrolytic Stability Superiority of the Trimethylsilyl Headgroup vs. Triethoxy and Chlorodimethyl Analogs for Moisture-Tolerant Handling

As a tetra-organosilane with four Si–C bonds, trimethyl(4-phenylbutyl)silane is inherently hydrolytically stable under neutral aqueous conditions, in contrast to triethoxy(4-phenylbutyl)silane and (4‑phenylbutyl)dimethylchlorosilane, both of which contain hydrolytically labile Si–O or Si–Cl bonds [1]. The triethoxy analog undergoes hydrolysis at the Si–OEt bonds upon moisture exposure to generate silanol species that subsequently condense; it is classified as moisture-sensitive and must be handled under anhydrous conditions . The chlorodimethyl analog reacts exothermically with water, releasing HCl and forming silanol/siloxane products, necessitating rigorous exclusion of moisture during storage and use . The target compound's Si–C-only architecture eliminates these degradation pathways, enabling storage under ambient conditions and simplifying synthetic protocols.

Hydrolytic stability Moisture sensitivity Shelf life Handling

Distinct ¹H and ²⁹Si NMR Fingerprint for Unambiguous Identity Confirmation in Quality Control

Trimethyl(4-phenylbutyl)silane provides a well-resolved NMR signature that differentiates it from analogs: the trimethylsilyl (TMS) protons resonate at δ 0.1–0.3 ppm, the aromatic protons at δ 7.2–7.4 ppm, and the intervening methylene chain gives characteristic multiplets; the ²⁹Si nucleus appears at δ −10 to −20 ppm, consistent with a tetraalkylsilane environment . In contrast, triethoxy(4-phenylbutyl)silane shows the ethoxy CH₂ and CH₃ resonances at δ ~3.8 and ~1.2 ppm respectively, while (4-phenylbutyl)dimethylchlorosilane exhibits a ²⁹Si shift deshielded by approximately 20–30 ppm due to the electronegative chlorine substituent [1]. The SpectraBase database confirms the availability of two validated NMR spectra and one GC‑MS spectrum for the target compound, enabling direct spectral matching for identity verification [2].

NMR spectroscopy Quality control Identity testing Structural confirmation

Single-Step Hydrosilylation Synthetic Route with Higher Atom Economy vs. Multi-Step Grignard Routes for Alkoxy Analogs

The most atom-economical preparation of trimethyl(4-phenylbutyl)silane proceeds via platinum-catalyzed hydrosilylation of 4-phenyl-1-butene with trimethylsilane—a single-step, addition-only reaction that generates no stoichiometric by-products under mild conditions (room temperature, atmospheric pressure) . By contrast, triethoxy(4-phenylbutyl)silane synthesis typically requires a multi-step sequence: either a Grignard reaction of 4-bromobutylbenzene with tetraethoxysilane (generating magnesium salts as waste) or a palladium-catalyzed coupling requiring bidentate phosphine ligands to suppress β‑hydride elimination side reactions . The target compound's route thus offers superior mass efficiency, fewer purification steps, and reduced waste stream complexity.

Atom economy Synthetic efficiency Hydrosilylation Green chemistry

Recommended Research and Industrial Application Scenarios for Trimethyl(4-phenylbutyl)silane


Synthesis of Bench-Stable Carbanion Equivalents via Bu₄N⁺ Alkoxide Activation

Trimethyl(4-phenylbutyl)silane fits within the broad scope of organotrimethylsilanes that function as bench-stable carbanion equivalents when activated by the Me₃SiO⁻/Bu₄N⁺ Lewis base system [1]. Unlike the corresponding triethoxy or chlorodimethyl analogs, the trimethylsilyl group does not introduce competing hydrolysis or nucleophilic substitution pathways under the reaction conditions (room temperature, THF), enabling cleaner addition to electrophiles such as N‑tert‑butanesulfinyl imines with high diastereoselectivities [2]. The higher LogP (5.82) of the 4-phenylbutyl substituent may further facilitate phase-transfer or extraction-based purification of the addition products.

Model Compound for Phenylalkyl Stationary Phase Development in HPLC

Phenylalkyl-modified silica stationary phases are valued for their complementary π–π selectivity relative to standard C18 phases [1]. Trimethyl(4-phenylbutyl)silane, with its well-defined C₄ spacer, serves as a spectroscopic and chromatographic reference standard during the development and characterization of such bonded phases [2]. Its distinct NMR signature (δ 0.1–0.3 ppm for Si(CH₃)₃) and higher boiling point (ca. 270 °C) make it suitable as a non-reactive internal standard for GC‑MS analysis of silane reaction mixtures, where more volatile or hydrolytically labile silanes would co‑elute or degrade.

High-Temperature Reaction Medium or Additive Requiring Thermal Stability Above 200 °C

The atmospheric-pressure boiling point of approximately 270 °C, combined with the absence of hydrolytically labile bonds, positions trimethyl(4-phenylbutyl)silane as a candidate high-boiling solvent, heat-transfer fluid component, or inert additive for reactions conducted above 200 °C [1]. Trimethyl(phenyl)silane (BP ~169 °C) would volatilize under such conditions, and (4‑phenylbutyl)dimethylchlorosilane would undergo thermal degradation via dehydrochlorination, making the target compound the only member of this comparator set suitable for sustained elevated-temperature applications without pressurization.

Precursor for Hydrophobic Surface Coatings via Plasma or Vapor-Phase Deposition

The combination of a terminal phenyl group (providing π-stacking capability and UV absorption) with the hydrophobicity conferred by the trimethylsilyl headgroup and butyl chain (LogP 5.82) makes trimethyl(4-phenylbutyl)silane a candidate precursor for vapor-phase deposition of thin hydrophobic organic layers [1]. Unlike triethoxy(4-phenylbutyl)silane, which requires a hydrolysis–condensation curing step and generates ethanol as a volatile by-product, the trimethylsilyl compound can be deposited as an intact molecular layer without residual reactive functionality, potentially yielding more uniform films with predictable surface energy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethyl(4-phenylbutyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.